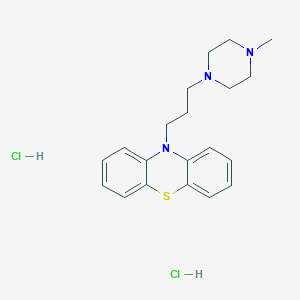

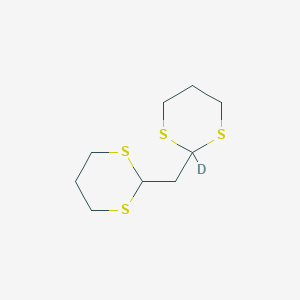

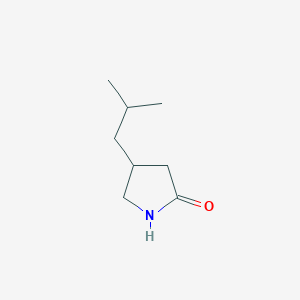

![molecular formula C16H15Cl2N3 B026221 6-クロロ-2-(4-クロロフェニル)-N,N-ジメチルイミダゾ[1,2-a]ピリジン-3-メタンアミン CAS No. 365213-33-8](/img/structure/B26221.png)

6-クロロ-2-(4-クロロフェニル)-N,N-ジメチルイミダゾ[1,2-a]ピリジン-3-メタンアミン

説明

Synthesis Analysis

The synthesis of imidazopyridine derivatives, including those similar to 6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine, often involves multiple steps, including cyclization reactions, halogenation, and substitutions. For instance, compounds with the imidazopyridine moiety have been synthesized through a series of reactions starting from basic imidazo[1,2-a]pyridine precursors followed by specific modifications such as chlorination and N,N-dimethylation to achieve desired substitutions (Bhuva, Bhadani, Purohit, & Purohit, 2015).

Molecular Structure Analysis

Imidazopyridines typically exhibit planar molecular structures, facilitating π-π interactions and hydrogen bonding, which are crucial for their biological activity and chemical reactivity. Advanced techniques such as X-ray crystallography have been employed to elucidate the precise molecular structures of these compounds, revealing their planarity and substitution patterns (Bourichi, Kandri Rodi, Ouzidan, Mague, Essassi, & Zouihri, 2016).

Chemical Reactions and Properties

The reactivity of imidazopyridine derivatives, including chloro-substituted ones, often involves nucleophilic substitution reactions, where the chlorine atoms can be replaced by various nucleophiles, leading to a wide array of derivatives with diverse properties. These reactions are pivotal for modifying the chemical and biological properties of the parent compound (Krapcho & Powell, 1986).

Physical Properties Analysis

The physical properties of imidazopyridine compounds, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure and substitution patterns. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into their thermal stability and phase transitions (Wang, Li, Ma, Zhang, & Gong, 2006).

Chemical Properties Analysis

Imidazopyridines exhibit a range of chemical properties, including acidic and basic behaviors, redox potentials, and photophysical properties. These characteristics are studied using various spectroscopic methods, including NMR, UV-Vis, and IR spectroscopy, to understand their electronic structures, reactivity, and potential applications in different fields (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).

科学的研究の応用

医薬品化学

イミダゾ[1,2-a]ピリジンは、問題の化合物も含め、医薬品化学における幅広い用途から「医薬品偏見」の足場として認識されています。 . それらは、有望かつ多様な生物活性のため、さまざまな薬物の開発に使用されてきました。 .

材料科学

イミダゾ[1,2-a]ピリジンの構造的特徴は、それらを材料科学において有用なものにします。 . それらのユニークな特性は、特定の特性を持つ新しい材料の創出に活用できます。

抗ウイルス用途

イミダゾ[1,2-a]ピリジンは、有意な抗ウイルス特性を示しています。 . これにより、それらは新しい抗ウイルス薬の開発のための潜在的な候補となります。

抗潰瘍用途

研究は、イミダゾ[1,2-a]ピリジンが抗潰瘍特性を持つことを示唆しています。 . それらは、潰瘍の治療に使用できる可能性があります。

抗菌用途

イミダゾ[1,2-a]ピリジンは、抗菌特性を示しています。 . これは、新しい抗菌剤の開発における潜在的な使用を示唆しています。

抗癌用途

これらの化合物は、抗癌研究で有望な結果を示しています。 . それらは、新しい癌療法の開発に使用できる可能性があります。

抗真菌用途

イミダゾ[1,2-a]ピリジンは、抗真菌特性を持っています。 , これは、真菌感染症の治療における潜在的な使用を示唆しています。

抗結核用途

イミダゾ[1,2-a]ピリジンは、抗結核剤として使用されてきました。 . それらは、結核治療における細菌負荷の有意な減少を示しています。

作用機序

Target of Action

Compounds with similar structures, such as imidazopyridines, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For example, imidazopyridine derivatives have been found to form stable electron-rich complexes with transition metals, especially copper, that can efficiently catalyze the catechol oxidation reaction . This suggests that this compound may also interact with biochemical pathways related to oxidation reactions.

Pharmacokinetics

For example, imidazopyridines have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry , suggesting that they may have favorable ADME properties.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also have a wide range of molecular and cellular effects.

Action Environment

For example, the activity of imidazopyridine derivatives has been found to depend on several factors, including the nature of the substituents on the ligands and the anions of the copper salts . This suggests that environmental factors may also influence the action, efficacy, and stability of this compound.

特性

IUPAC Name |

1-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N3/c1-20(2)10-14-16(11-3-5-12(17)6-4-11)19-15-8-7-13(18)9-21(14)15/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVHNRLYRKDDFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397151 | |

| Record name | 3N-551S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

365213-33-8 | |

| Record name | 3N-551S | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

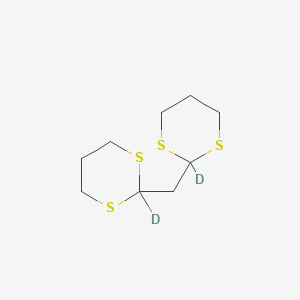

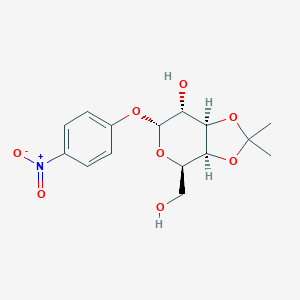

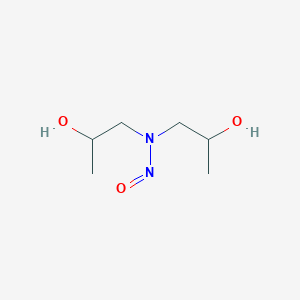

![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)

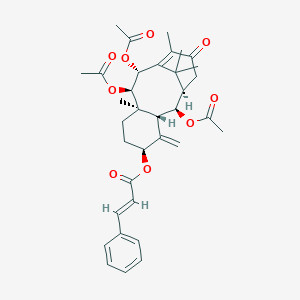

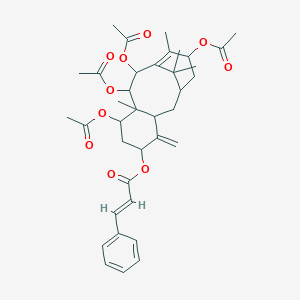

![(4Ar,10aS,11R,11aR,11bR)-11-hydroxy-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B26152.png)